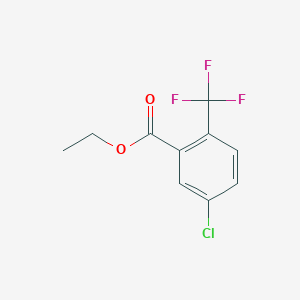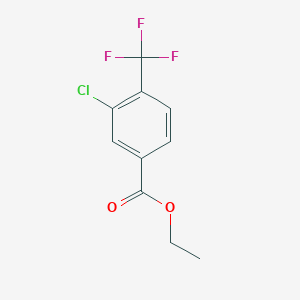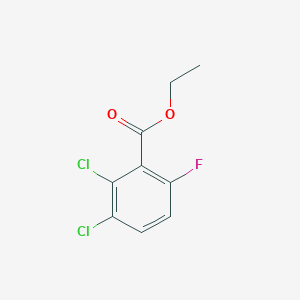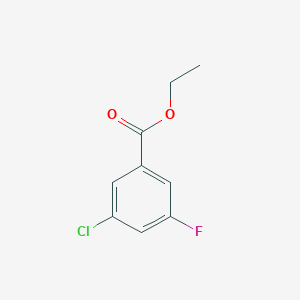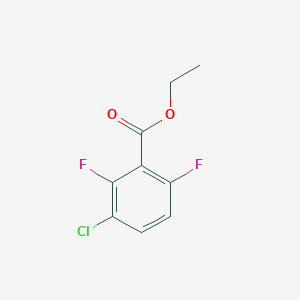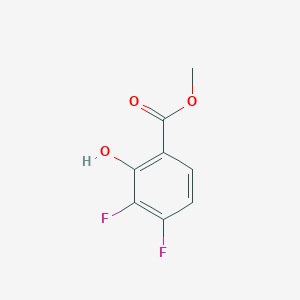
Methyl 2-chloro-3,6-difluorobenzoater
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of MDCFB is based on its molecular formula, C8H5ClF2O2 . The InChI key for MDCFB is AGTGSYGWBGMUSG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
MDCFB is a white crystalline powder with a melting point of 74-76 °C. It has a molecular weight of 216.57 g/mol and a density of 1.424 g/cm3. MDCFB is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. It is stable under normal conditions but can decompose when exposed to heat, light, or moisture.Aplicaciones Científicas De Investigación
Occurrence and Behavior of Similar Compounds in Aquatic Environments
Research on parabens, which are esters of para-hydroxybenzoic acid similar in functional group chemistry to the compound of interest, shows their widespread use as preservatives in various products. Despite treatments that eliminate them well from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface waters and sediments due to continuous environmental introduction. Their reactivity with chlorine to form halogenated by-products raises concerns about their stability and potential toxicity, highlighting the need for further study on their environmental impact and behavior (Haman et al., 2015).
Health Aspects and Toxicology of Similar Chemicals
Methyl paraben, another compound related by functional group similarity, has been extensively reviewed for its health aspects. It is considered practically non-toxic and non-irritating with no evidence of accumulation in the body. However, it may act as a weak endocrine disruptor, and its metabolites are rapidly excreted. The cytotoxic action of parabens, potentially linked to mitochondrial failure, along with reported allergic reactions, underscores the importance of understanding the biological interactions of chemical compounds (Soni et al., 2002).
Environmental Impact of Similar Compounds
The environmental impact of triclosan, a synthetic antibacterial agent, reveals the challenges of managing chemical pollutants. Partial elimination in sewage treatment plants leads to its detection in various environmental compartments, including natural waters and sediments. The ability of triclosan to transform into potentially more toxic compounds through reactions with chlorine and ozone, along with demonstrated toxicity towards aquatic organisms, highlights the complex environmental fate and impact of such chemicals (Bedoux et al., 2012).
Propiedades
IUPAC Name |
methyl 2-chloro-3,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZXEGBDPWQNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


